molecular formula C12H17NO B8598318 (R/S)4-Ethyl-1,2,3,4-tetrahydro-7-methoxyquinoline

(R/S)4-Ethyl-1,2,3,4-tetrahydro-7-methoxyquinoline

Cat. No. B8598318
M. Wt: 191.27 g/mol
InChI Key: SCUPVDCMBKLPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R/S)4-Ethyl-1,2,3,4-tetrahydro-7-methoxyquinoline is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R/S)4-Ethyl-1,2,3,4-tetrahydro-7-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R/S)4-Ethyl-1,2,3,4-tetrahydro-7-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(R/S)4-Ethyl-1,2,3,4-tetrahydro-7-methoxyquinoline

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

4-ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C12H17NO/c1-3-9-6-7-13-12-8-10(14-2)4-5-11(9)12/h4-5,8-9,13H,3,6-7H2,1-2H3

InChI Key

SCUPVDCMBKLPEF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNC2=C1C=CC(=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a oven dried 250 mL r.b. flask equivuipped with a magnetic stir bar and a N2 gas inlet was dissolved (R/S)-1-t-butoxycarbonyl-4-ethyl-1,2,3,4-tetrahydro-7-methoxyquinoline (34.0 mg, 117 μmol) in dry CH2Cl2 (1 mL). To the stirred solution was added TFA (1.2 mL) at rt and was allowed to react for 2 h. The dark red solution was quenched with sat NaHCO3 solution (10 mL), extracted with CH2Cl2 (3×25 mL), washed with brine (50 mL), dried (Na2SO4) and concentrated in vacuo to afford 21 mg (95%) of the desired amine as a clear light yellow oil. Data for (R/S)-4-ethyl-1,2,3,4-tetrahydro-7-methoxyquinoline: Rf=0.1 (hexanes/EtOAc, 3:1); 1H NMR (400 MHz, CDCl3) 6.92 (d, J=8.5, 1H), 6.21 (dd, J=2.5, 8.2, 1H), 6.03 (d, J=2.5, 1H), 3.73 (s, 3H), 3.27 (m, 2H), 2.59 (m, 1H), 1.86 (m, 1H), 1.75 (m, 2H), 1.48 (m, 1H), 0.968 (t, J=7.4, 3H).
Name
(R/S)-1-t-butoxycarbonyl-4-ethyl-1,2,3,4-tetrahydro-7-methoxyquinoline
Quantity
34 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Yield
95%

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